molecular formula C8H9NO3 B127267 5-(ヒドロキシメチル)ニコチン酸メチル CAS No. 129747-52-0

5-(ヒドロキシメチル)ニコチン酸メチル

カタログ番号: B127267
CAS番号: 129747-52-0
分子量: 167.16 g/mol
InChIキー: UXSXEOUOALNTGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(hydroxymethyl)nicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid and is characterized by the presence of a hydroxymethyl group at the 5-position of the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

科学的研究の応用

Chemical Properties and Mechanism of Action

Methyl 5-(hydroxymethyl)nicotinate has the molecular formula C8H9NO3C_8H_9NO_3 and features a hydroxymethyl group at the 5-position of the nicotinate ring. Its mechanism of action is similar to other niacin derivatives, primarily acting as a peripheral vasodilator to enhance local blood flow. The compound's biochemical pathways involve metabolic processes related to carbohydrates, fats, and proteins, making it a compound of interest in various therapeutic contexts.

Chemistry

  • Synthesis Intermediate : Methyl 5-(hydroxymethyl)nicotinate is utilized as an intermediate in synthesizing more complex organic molecules. It serves as a reagent in various chemical reactions, facilitating the development of novel compounds.
  • Reagent in Reactions : The compound can participate in oxidation, reduction, and substitution reactions, making it versatile for synthetic chemistry applications.

Biology

  • Enzyme Inhibition Studies : Research has focused on its potential biological activities, including its role as an enzyme inhibitor. This property is significant for biochemical assays aimed at understanding metabolic pathways.
  • Ligand in Biochemical Assays : Its ability to act as a ligand allows it to interact with specific biological targets, which can be crucial for drug discovery and development.

Medicine

  • Therapeutic Potential : Ongoing investigations are exploring its use in developing anti-inflammatory and anticancer agents. The compound's pharmacokinetics suggest potential therapeutic effects related to lipid metabolism and immune response modulation.
  • Clinical Applications : Preliminary studies indicate that methyl 5-(hydroxymethyl)nicotinate may have beneficial effects in treating conditions associated with vascular health and inflammation.

Industry

  • Pharmaceutical Production : The compound is employed in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its unique properties make it valuable for creating products with enhanced efficacy .
  • Cosmetic Formulations : Methyl 5-(hydroxymethyl)nicotinate is also explored for its application in skincare products due to its anti-inflammatory benefits and ability to enhance absorption .

Case Study 1: Anticancer Properties

A study investigated the antiproliferative effects of methyl 5-(hydroxymethyl)nicotinate on various cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis through mechanisms involving caspase activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via PARP cleavage
HepG218.7Inhibition of cell viability

Case Study 2: Enzyme Interaction

Molecular docking studies have revealed that methyl 5-(hydroxymethyl)nicotinate interacts effectively with nicotinic acid receptors, suggesting its potential role in modulating biological pathways relevant to disease mechanisms.

作用機序

Target of Action

Methyl 5-(hydroxymethyl)nicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue and immune cells . These receptors play a crucial role in lipid metabolism and immune response .

Mode of Action

Methyl nicotinate, for example, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-(hydroxymethyl)nicotinate are likely to be similar to those of niacin and its derivatives. Niacin is involved in various metabolic processes, including the catabolism of carbohydrates, fats, and proteins . It plays a key role in the production of energy and the synthesis of fatty acids .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .

Result of Action

Given its similarity to other niacin derivatives, it may have potential therapeutic effects in treating conditions related to lipid metabolism and immune response .

Action Environment

The action, efficacy, and stability of Methyl 5-(hydroxymethyl)nicotinate can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other substances that can interact with the compound .

生化学分析

準備方法

Synthetic Routes and Reaction Conditions: Methyl 5-(hydroxymethyl)nicotinate can be synthesized through several methods. One common method involves the esterification of 5-(hydroxymethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of methyl 5-(hydroxymethyl)nicotinate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.

Types of Reactions:

    Oxidation: Methyl 5-(hydroxymethyl)nicotinate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 5-formylnicotinate or 5-carboxynicotinate.

    Reduction: 5-(hydroxymethyl)nicotinate alcohol or amine derivatives.

    Substitution: Various alkyl or acyl derivatives of methyl 5-(hydroxymethyl)nicotinate.

類似化合物との比較

    Methyl nicotinate: Similar in structure but lacks the hydroxymethyl group.

    Methyl 5-hydroxynicotinate: Similar but with a hydroxyl group instead of a hydroxymethyl group.

    Methyl 5-aminonicotinate: Contains an amino group at the 5-position instead of a hydroxymethyl group.

Uniqueness: Methyl 5-(hydroxymethyl)nicotinate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

生物活性

Methyl 5-(hydroxymethyl)nicotinate (MHN) is a derivative of niacin (vitamin B3) that has garnered attention for its potential biological activities. This compound is primarily studied for its roles in metabolic processes, vascular effects, and possible therapeutic applications. This article provides a comprehensive overview of the biological activity of MHN, including its mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action
MHN is structurally similar to niacin and acts as a peripheral vasodilator, enhancing local blood flow at the application site. This vasodilatory effect is primarily attributed to the release of prostaglandins, which induce vasodilation in peripheral blood vessels .

Biochemical Pathways
As a methyl ester of niacin, MHN participates in various metabolic pathways. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism. The compound may also influence gene expression and cell signaling pathways due to its structural similarities with other nicotinic compounds.

Pharmacokinetics

Absorption and Distribution
MHN exhibits good lipophilicity, facilitating its penetration through biological membranes. Studies indicate that approximately 80-90% of MHN can rapidly penetrate the skin, making it effective for topical applications .

Metabolism
Upon administration, MHN undergoes hydrolysis to form nicotinic acid and methanol. This process is mediated by nonspecific esterases present in the dermal layer .

Excretion
The excretion pathway for MHN involves renal elimination of its metabolites, predominantly nicotinic acid. Following topical application, around 15% of the administered dose can be recovered in urine within a specified timeframe .

Cellular Effects

MHN influences cellular metabolism by participating in pathways that regulate lipid metabolism and immune responses. Its ability to enhance local blood flow suggests potential applications in treating conditions related to poor circulation or inflammation .

Therapeutic Potential

Research indicates that MHN may have therapeutic applications in various fields:

  • Cardiovascular Health : Its vasodilatory properties could be beneficial for cardiovascular diseases (CVD) by improving blood flow and reducing hypertension .
  • Anti-inflammatory Applications : Given its mechanism involving prostaglandin release, MHN may serve as an anti-inflammatory agent.
  • Cancer Research : Ongoing studies are exploring its role as an enzyme inhibitor or ligand in biochemical assays relevant to cancer treatment .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and effects of MHN:

StudyFocusFindings
Vascular EffectsDemonstrated significant vasodilation in human subjects following topical application.
CVD ApplicationsExplored potential for targeting multiple proteins involved in cardiovascular disease through surface analysis.
Enzyme InhibitionInvestigated the role of MHN as an enzyme inhibitor affecting lipid metabolism pathways.

特性

IUPAC Name

methyl 5-(hydroxymethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSXEOUOALNTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570943
Record name Methyl 5-(hydroxymethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129747-52-0
Record name Methyl 5-(hydroxymethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(hydroxymethyl)nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.67 g of dimethyl pyridine-3,5-dicarboxylate was dissolved in 30 ml of anhydrous tetrahydrofuran, and with stirring under ice cooling, 162 mg of lithium aluminium hydride was added. The mixture was stirred at this temperature for 30 minutes. The reaction mixture was poured into ice water, and ethyl ether was added to extract it. The extract was worked up in a customary manner to give crude methyl 5-hydroxymethylnicotinate. The crude product was dissolved in 20 ml of methylene chloride, and 2.2 g of pyridinium chlorochromate was added. The mixture was stirred overnight at room temperature. The reaction mixture was poured into ice water. The organic layer was separated, worked up in a customary manner, and purified by silica gel column chromatography Wakogel C-200, 80 g; eluting solvent: chloroform/methanol=20/1) to give 0.37 g (yield 26%) of
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(hydroxymethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-(hydroxymethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-(hydroxymethyl)nicotinate
Reactant of Route 4
Methyl 5-(hydroxymethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(hydroxymethyl)nicotinate
Reactant of Route 6
Methyl 5-(hydroxymethyl)nicotinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。